molecular formula C24H22FN5O2 B2426788 1-[7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(4-methoxyphenyl)piperazine CAS No. 1251706-06-5

1-[7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(4-methoxyphenyl)piperazine

Cat. No.: B2426788
CAS No.: 1251706-06-5
M. Wt: 431.471
InChI Key: SRFFVGOYSIEUKP-UHFFFAOYSA-N
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Description

1-[7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(4-methoxyphenyl)piperazine: is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of a fluorophenyl group, a pyrazolopyrimidine core, and a methoxyphenyl piperazine moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(4-methoxyphenyl)piperazine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine ring.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.

    Attachment of the methoxyphenyl piperazine moiety: This step involves the coupling of the methoxyphenyl piperazine with the pyrazolopyrimidine core, typically using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(4-methoxyphenyl)piperazine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-[7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(4-methoxyphenyl)piperazine: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-[7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(4-methoxyphenyl)piperazine: can be compared with other similar compounds such as:

The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

IUPAC Name

[7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O2/c1-32-18-8-6-17(7-9-18)28-12-14-29(15-13-28)24(31)20-16-27-30-22(10-11-26-23(20)30)19-4-2-3-5-21(19)25/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFFVGOYSIEUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C4N=CC=C(N4N=C3)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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